BTN3A1 Binding Affinity: IPP is a 570-Fold Weaker Ligand than Microbial HMB-PP
IPP exhibits a 570-fold lower binding affinity for the intracellular B30.2 domain of BTN3A1 compared to the microbial metabolite HMB-PP, a difference that quantitatively defines its role as an endogenous, low-affinity ligand versus a potent exogenous activator [1].
| Evidence Dimension | BTN3A1 B30.2 domain binding affinity (Kd) |
|---|---|
| Target Compound Data | 627 μM |
| Comparator Or Baseline | HMB-PP (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate: 1.1 μM |
| Quantified Difference | 570-fold lower affinity |
| Conditions | In vitro binding assay; recombinant B30.2 domain |
Why This Matters
This quantitative disparity confirms IPP's identity as a specific, low-potency control for studying endogenous phosphoantigen signaling, whereas HMB-PP is the appropriate positive control for maximal T cell activation.
- [1] Rhodes DA, Chen HC, Price AJ, Keeble AH, Davey MS, James LC, et al. Activation of human γδ T cells by cytosolic interactions of BTN3A1 with soluble phosphoantigens and the cytoskeletal adaptor periplakin. J Immunol. 2015;194(3):1084-1094. View Source
